

Application Notes and Protocols for AF 430 Hydrazide in Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

AF 430 hydrazide is a fluorescent labeling reagent that is highly valuable for the detection and characterization of glycoproteins in flow cytometry. This dye possesses a hydrazide functional group that specifically reacts with aldehyde groups. In the context of cellular analysis, these aldehyde groups can be generated on cell surface glycans through mild oxidation, providing a robust method for labeling and subsequently analyzing cell populations based on their glycosylation status.

AF 430 is a coumarin dye with an excitation maximum around 430 nm and an emission maximum at approximately 542 nm.^{[1][2]} Its large Stokes shift of 112 nm makes it particularly suitable for multicolor flow cytometry experiments, as it minimizes spectral overlap with other commonly used fluorophores.^[2] The fluorescence of AF 430 is stable across a broad pH range and it can be effectively excited by the 405 nm violet laser, which is a standard component of most modern flow cytometers.^[2]

The labeling principle involves two main steps. First, the cis-diol groups present in the sugar moieties of glycoproteins, particularly in sialic acid residues, are oxidized using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, resulting in the formation of two reactive aldehyde groups.^{[3][4]} Subsequently, the hydrazide group of the AF 430 dye reacts with these aldehydes to form a stable covalent hydrazone bond, effectively tagging the glycoproteins with a fluorescent label.^{[1][3]} This method is advantageous for

labeling cell surface glycoproteins as the glycosylation sites are often located away from the protein's active sites, minimizing functional disruption.[\[3\]](#)

These application notes provide detailed protocols for the labeling of cell surface glycoproteins on live cells with **AF 430 hydrazide** for subsequent analysis by flow cytometry.

Data Presentation

Table 1: Spectral Properties of **AF 430 Hydrazide**

Property	Value	Reference
Excitation Maximum	430 nm	[1] [2]
Emission Maximum	542 nm	[1] [2]
Stokes Shift	112 nm	[2]
Common Laser Line	405 nm	[2]
Quantum Yield	High in aqueous solution	[2]
pH Sensitivity	Independent (pH 4-10)	[2]

Table 2: Recommended Reagent Concentrations for Cell Labeling

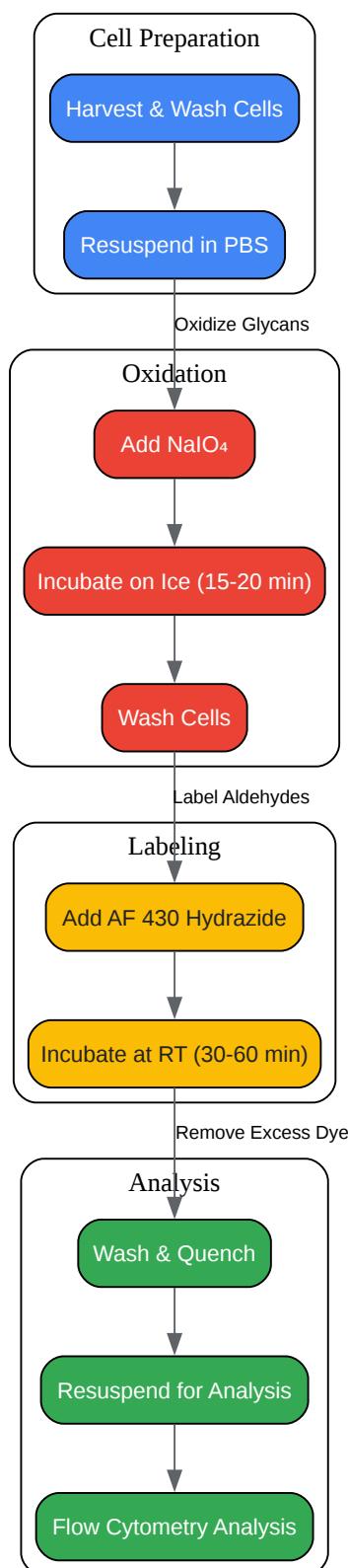
Reagent	Stock Concentration	Working Concentration	Purpose
Sodium meta-periodate (NaIO ₄)	20 mM in PBS	1-2 mM in PBS	Oxidation of glycans
AF 430 Hydrazide	10 mM in DMSO	10-50 µM in PBS (pH 6.5)	Fluorescent labeling
Aniline (optional catalyst)	1 M in DMSO	10 mM in PBS (pH 6.5)	Accelerate hydrazone formation
Glycine or BSA	100 mM in PBS	10 mM in PBS	Quenching of unreacted aldehydes

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells for Flow Cytometry

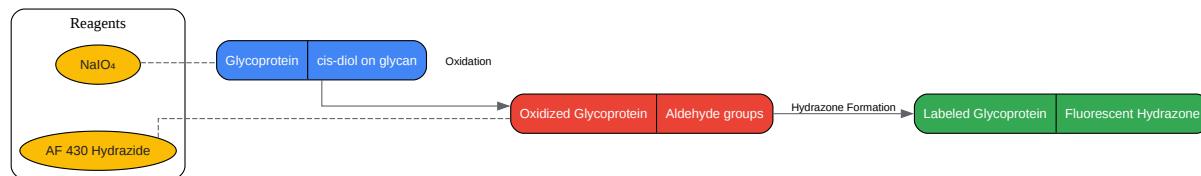
This protocol describes the labeling of cell surface glycans on live cells in suspension.

Materials:


- Cells in suspension (e.g., harvested adherent cells or suspension cell line)
- Phosphate-Buffered Saline (PBS), $\text{Ca}^{2+}/\text{Mg}^{2+}$ free
- Sodium meta-periodate (NaIO_4)
- **AF 430 Hydrazide**
- Dimethyl sulfoxide (DMSO)
- Aniline (optional)
- Bovine Serum Albumin (BSA) or Glycine
- Flow cytometry tubes
- Flow cytometer with a 405 nm laser

Procedure:

- Cell Preparation:
 - Harvest cells and wash them twice with ice-cold PBS by centrifugation (e.g., $300 \times g$ for 5 minutes at 4°C).
 - Resuspend the cell pellet in ice-cold PBS to a concentration of $1-5 \times 10^6$ cells/mL.
- Oxidation of Cell Surface Glycans:
 - Prepare a fresh 20 mM stock solution of NaIO_4 in PBS.


- Add the NaIO₄ stock solution to the cell suspension to a final concentration of 1-2 mM.
- Incubate the cells on ice for 15-20 minutes, protected from light.
- Wash the cells twice with ice-cold PBS to remove excess NaIO₄.
- Labeling with **AF 430 Hydrazide**:
 - Prepare a 10-50 µM working solution of **AF 430 hydrazide** in PBS (pH adjusted to 6.5). If using aniline as a catalyst, add it to this solution to a final concentration of 10 mM.
 - Resuspend the oxidized cell pellet in the **AF 430 hydrazide** solution.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Quenching and Washing:
 - Wash the cells twice with PBS containing 1% BSA to remove unreacted **AF 430 hydrazide**.
 - To quench any unreacted aldehyde groups, resuspend the cells in PBS containing 10 mM glycine or 1% BSA and incubate for 5-10 minutes at room temperature.
 - Wash the cells one final time with PBS containing 1% BSA.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA and 2 mM EDTA).
 - Analyze the cells on a flow cytometer using a 405 nm laser for excitation and a standard filter set for green/yellow emission (e.g., 550/30 nm bandpass filter).
 - Include appropriate controls, such as unstained cells and cells treated with **AF 430 hydrazide** without prior oxidation, to set up compensation and gates.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling cell surface glycoproteins with **AF 430 hydrazide**.

[Click to download full resolution via product page](#)

Caption: Chemical pathway for labeling glycoproteins with **AF 430 hydrazide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AF 430 Hydrazide in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12376060#af-430-hydrazide-for-flow-cytometry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com